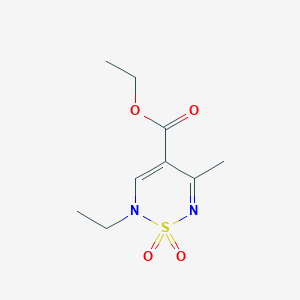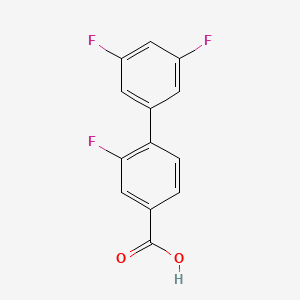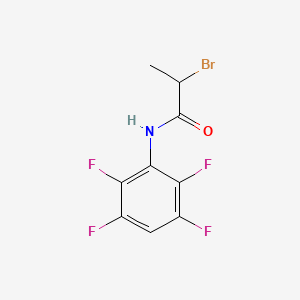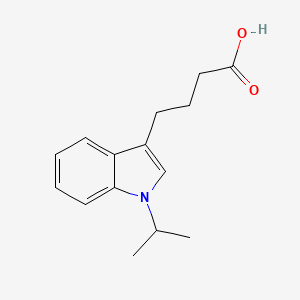
4-(1-isopropyl-1H-indol-3-yl)butanoic acid
Vue d'ensemble
Description
4-(1-isopropyl-1H-indol-3-yl)butanoic acid, also known as 4-[1-(propan-2-yl)-1H-indol-3-yl]butanoic acid, is a compound with the molecular weight of 245.32 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of indole derivatives like 4-(1-isopropyl-1H-indol-3-yl)butanoic acid often involves complex organic chemistry processes . For instance, one study described a two-step N-alkylation process to synthesize a similar compound .Molecular Structure Analysis
The InChI code for this compound is1S/C15H19NO2/c1-11(2)16-10-12(6-5-9-15(17)18)13-7-3-4-8-14(13)16/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,17,18) . This code provides a detailed description of the compound’s molecular structure.
Applications De Recherche Scientifique
Enzyme Inhibition
4-(1H-indol-3-yl)butanoic acid has been utilized in the synthesis of molecules with potent enzyme inhibition properties. For instance, indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, showed significant inhibitory potential against the urease enzyme, with some compounds exhibiting competitive inhibition and low cytotoxicity, suggesting their potential as therapeutic agents (Nazir et al., 2018).
Metal Complex Stability
The stability of metal-ligand complexes formed with 4-(1H-indol-3-yl)butanoic acid has been studied potentiometrically. These studies included determining the stability constants of its complexes with various metals, providing insights into the dissociation process and the thermodynamic parameters of complex formation (Mubarak & El-Bindary, 2010).
Antagonists for Chemokine Receptors
Some patents claim the use of 4-(2-arylindol-3-yl)butanoic acid derivatives as antagonists for CXC chemokine receptor-2 (CXCR2). These compounds, varying in their indole substituents, are suggested for the treatment of a range of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
Antitumor Activity
Compounds synthesized from 4-(1H-indol-3-yl)butanoic acid, such as 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, have been shown to exhibit moderate antitumor activity against various malignant tumor cells, highlighting their potential in cancer treatment (Horishny & Matiychuk, 2020).
Alkaline Phosphatase Inhibition
Novel bi-heterocyclic benzamides derived from 4-(1H-indol-3-yl)butanoic acid have been synthesized and identified as potent inhibitors of alkaline phosphatase. These compounds may have implications in regulating bone and teeth calcification (Abbasi et al., 2019).
DNA Binding and Electrochemical Studies
Research has explored the interaction of DNA with compounds derived from 4-(1H-indol-3-yl)butanoic acid, offering insights into binding strength and electrochemical properties. This research contributes to the understanding of molecular interactions and potential applications in biochemistry (Khalid et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1-propan-2-ylindol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(2)16-10-12(6-5-9-15(17)18)13-7-3-4-8-14(13)16/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLKUYUZFUEGOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-isopropyl-1H-indol-3-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4E)-3-(Chloromethyl)-4-[(2-methyl-1H-indol-3-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1393224.png)
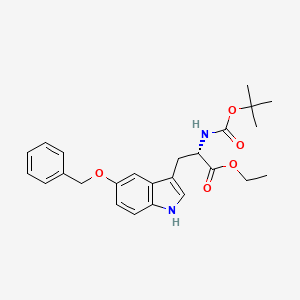
![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)
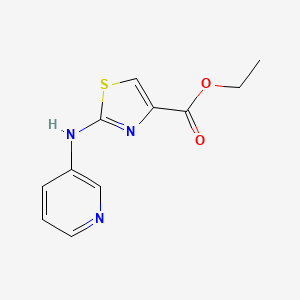
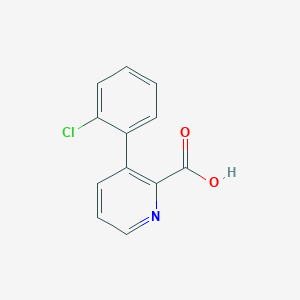
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)
![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)
![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)
